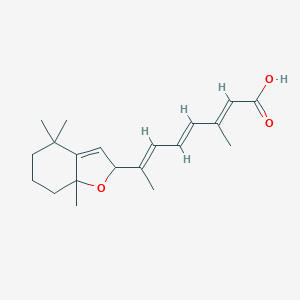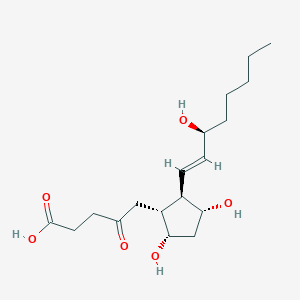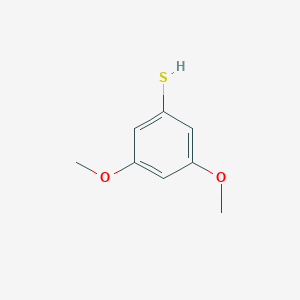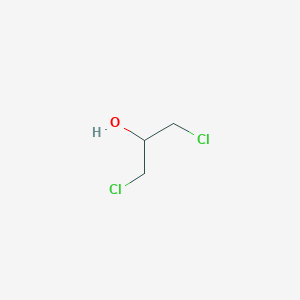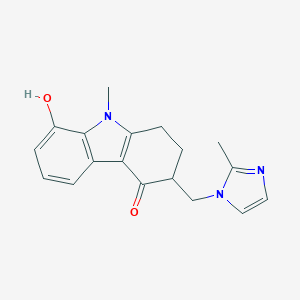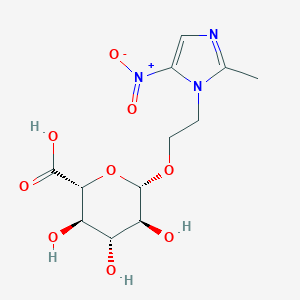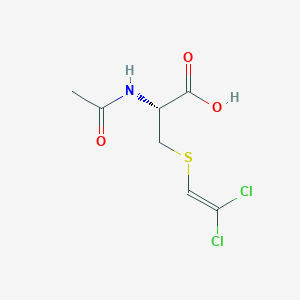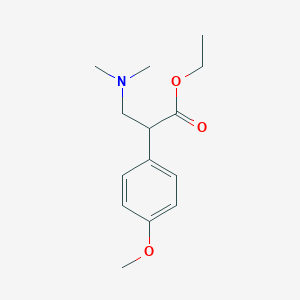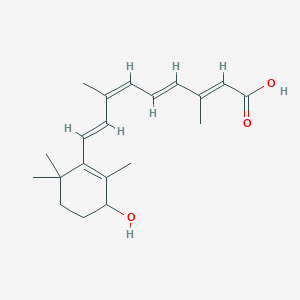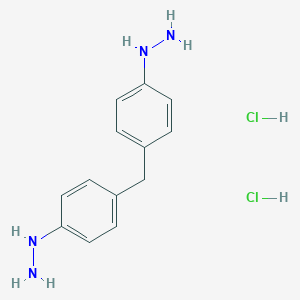
1,1'-(Methylendi-4,1-phenylen)bishydrazin-Dihydrochlorid
Übersicht
Beschreibung
Bis(4-hydrazinylphenyl)methane dihydrochloride, also known as Bis(4-hydrazinylphenyl)methane dihydrochloride, is a useful research compound. Its molecular formula is C13H18Cl2N4 and its molecular weight is 301.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-hydrazinylphenyl)methane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-hydrazinylphenyl)methane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Ondansetron-Verunreinigungen
Diese Verbindung wird als Zwischenprodukt bei der Synthese von Ondansetron-Verunreinigungen verwendet . Ondansetron ist ein Medikament, das zur Vorbeugung von Übelkeit und Erbrechen eingesetzt wird, die durch Chemotherapie, Strahlentherapie oder Operationen bei Krebs verursacht werden.
Herstellung organischer Polymere
Es wird auch bei der Herstellung organischer Polymere verwendet . Polymere haben eine große Bandbreite an Anwendungen, beispielsweise in Kunststoffen, Farben, Gummi und Klebstoffen.
Vernetzer bei der Polymersynthese
Die Verbindung ist ein Vernetzer, der in der Synthese von Duroplasten weit verbreitet ist . Duroplasten sind eine Art von Polymer, das beim Erhitzen irreversibel aushärtet. Sie werden in einer Vielzahl von Anwendungen eingesetzt, darunter Beschichtungen, Klebstoffe und Schäume.
Flammhemmende Harze
Es wird bei der Synthese von flammhemmenden Harzen verwendet . Flammhemmende Harze sind Materialien, die die Ausbreitung von Feuer verhindern oder hemmen. Sie werden in einer Vielzahl von Anwendungen eingesetzt, beispielsweise in der Bau-, Elektro- und Textilindustrie.
Härtungsmittel für Epoxidharze
Die Verbindung wurde zur Härtung von Glycidylester der Eleostearinsäure (GEEA) verwendet
Wirkmechanismus
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of thermosetting polymers and flame retardant resins .
Mode of Action
The compound acts as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins . It’s used to cure glycidyl ester of eleostearic acid (GEEA)
Biochemical Pathways
Given its role in the synthesis of thermosetting polymers and flame retardant resins, it can be inferred that it plays a crucial role in the polymerization process .
Result of Action
The result of the action of 1,1’-(Methylenedi-4,1-phenylene)bishydrazine Dihydrochloride is the formation of thermosetting polymers and flame retardant resins . These materials have high thermal stability and resistance to combustion, making them useful in various industrial applications.
Biochemische Analyse
Biochemical Properties
It is known that this compound is used as an intermediate in the synthesis of other compounds, suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its role as an intermediate in the synthesis of other compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1,1’-(Methylenedi-4,1-phenylene)bishydrazine Dihydrochloride vary with different dosages in animal models .
Transport and Distribution
Information on how 1,1’-(Methylenedi-4,1-phenylene)bishydrazine Dihydrochloride is transported and distributed within cells and tissues is currently unavailable .
Eigenschaften
IUPAC Name |
[4-[(4-hydrazinylphenyl)methyl]phenyl]hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c14-16-12-5-1-10(2-6-12)9-11-3-7-13(17-15)8-4-11;;/h1-8,16-17H,9,14-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAUTLQKLYAIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NN)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


